molecular formula C14H9ClO B056643 9H-fluorene-9-carbonyl chloride CAS No. 24168-51-2

9H-fluorene-9-carbonyl chloride

Cat. No.: B056643
CAS No.: 24168-51-2
M. Wt: 228.67 g/mol
InChI Key: YZVDEVQOPPKHFU-UHFFFAOYSA-N
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Description

9H-fluorene-9-carbonyl chloride: is an organic compound with the molecular formula C14H9ClO . It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains a carbonyl chloride functional group. This compound is known for its reactivity and is used in various chemical synthesis processes, particularly in the formation of carbonyl-containing compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-fluorene-9-carbonyl chloride typically involves the chlorination of 9H-fluorene-9-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction conditions usually include refluxing the mixture to ensure complete conversion of the carboxylic acid to the corresponding acid chloride.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and efficient distillation techniques to purify the product. The choice of chlorinating agent and reaction conditions may vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 9H-fluorene-9-carbonyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

    Reduction Reactions: It can be reduced to 9H-fluorene-9-carboxaldehyde or 9H-fluorene-9-methanol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: It can be oxidized to 9H-fluorene-9-carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride (LiAlH4)

    Oxidizing Agents: Potassium permanganate (KMnO4)

Major Products:

    Amides, Esters, Thioesters: Formed from substitution reactions

    9H-fluorene-9-carboxaldehyde, 9H-fluorene-9-methanol: Formed from reduction reactions

    9H-fluorene-9-carboxylic acid: Formed from oxidation reactions

Scientific Research Applications

Chemistry: 9H-fluorene-9-carbonyl chloride is widely used in organic synthesis, particularly in the formation of carbonyl-containing compounds such as ketones, amides, and esters. It serves as a key intermediate in various carbonylation reactions.

Biology and Medicine: In biological research, this compound is used to synthesize biologically active molecules, including pharmaceuticals and agrochemicals. Its reactivity with nucleophiles makes it a valuable building block in drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, dyes, and other high-value chemicals.

Mechanism of Action

The mechanism of action of 9H-fluorene-9-carbonyl chloride primarily involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various carbonyl-containing products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

    9H-fluorene-9-carboxylic acid: The precursor to 9H-fluorene-9-carbonyl chloride, used in similar synthetic applications.

    9H-fluorene-9-carboxaldehyde: A reduction product of this compound, used in organic synthesis.

    9H-fluorene-9-methanol: Another reduction product, used in the synthesis of various organic compounds.

Uniqueness: this compound is unique due to its high reactivity and versatility in forming a wide range of carbonyl-containing compounds. Its ability to undergo various substitution, reduction, and oxidation reactions makes it a valuable intermediate in both research and industrial applications.

Properties

IUPAC Name

9H-fluorene-9-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO/c15-14(16)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZVDEVQOPPKHFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90364921
Record name 9H-fluorene-9-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24168-51-2
Record name 9H-fluorene-9-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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